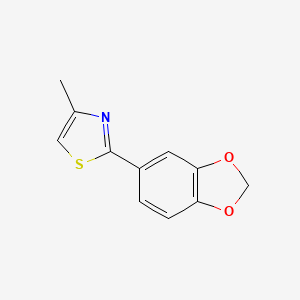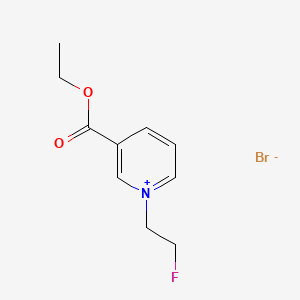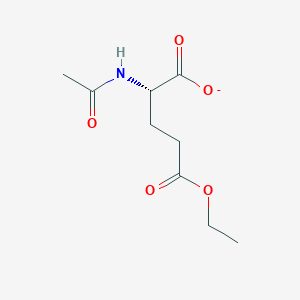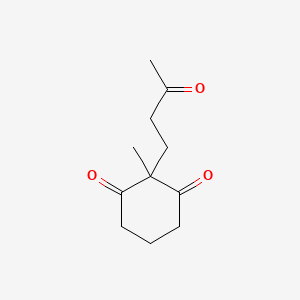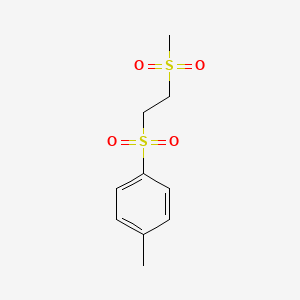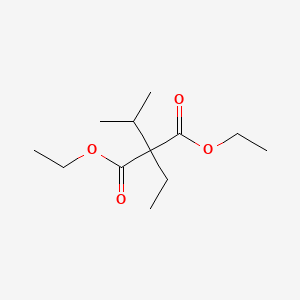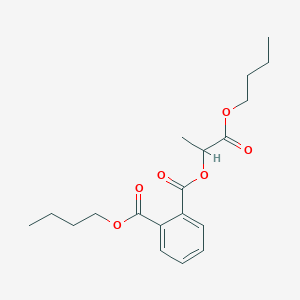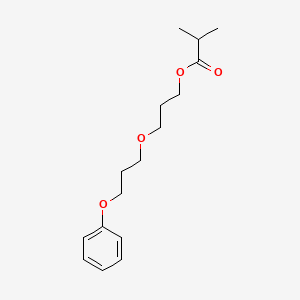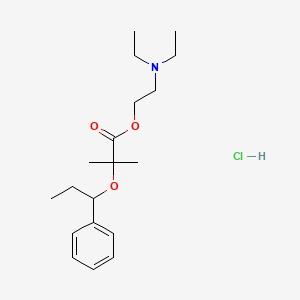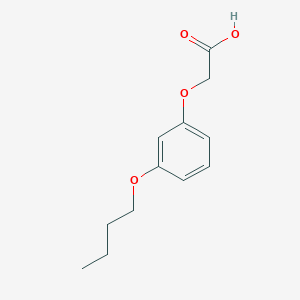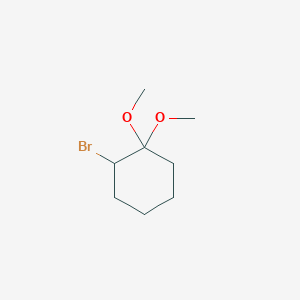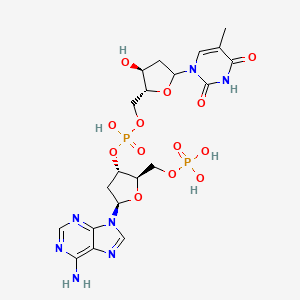
Thymidylyl-deoxyadenylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidylyl-deoxyadenylic acid is a double-stranded alternating copolymer composed of thymidylyl and deoxyadenylic acid units. It is commonly used as a model for studying DNA structure dynamics and drug interactions . This compound is significant in the field of molecular biology and biochemistry due to its role in DNA research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thymidylyl-deoxyadenylic acid can be synthesized through the polymerization of thymidylyl and deoxyadenylic acid monomers. The process involves the formation of phosphodiester bonds between the nucleotides under controlled conditions. The reaction typically requires the presence of a catalyst and a suitable solvent to facilitate the polymerization .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers. These machines can precisely control the addition of nucleotides, ensuring high purity and yield of the final product. The synthesized polymer is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Thymidylyl-deoxyadenylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of phosphodiester bonds in the presence of water, often catalyzed by acids or enzymes.
Oxidation: Oxidative reactions can occur under the influence of oxidizing agents such as hydrogen peroxide.
Major Products: The major products formed from these reactions include mononucleotides and other smaller nucleotide fragments, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Thymidylyl-deoxyadenylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of DNA.
Biology: In molecular biology, it serves as a tool for understanding DNA replication, transcription, and repair mechanisms.
Medicine: Researchers use this compound to investigate the interactions between DNA and various drugs, aiding in the development of new therapeutic agents.
Industry: It is employed in the production of synthetic DNA sequences for various industrial applications, including biotechnology and pharmaceuticals
Mecanismo De Acción
The mechanism of action of thymidylyl-deoxyadenylic acid involves its interaction with DNA-binding proteins and enzymes. It can mimic natural DNA sequences, allowing researchers to study the binding affinity and specificity of these proteins. The molecular targets include DNA polymerases, helicases, and other enzymes involved in DNA metabolism. The pathways involved in these interactions are crucial for understanding the fundamental processes of DNA replication and repair .
Comparación Con Compuestos Similares
- Poly(deoxyadenylic-thymidylic) acid
- Poly(dA-dT)
- Poly(dA:dT)
Comparison: Thymidylyl-deoxyadenylic acid is unique due to its specific sequence and structure, which allows it to serve as an accurate model for studying DNA dynamics. Compared to other similar compounds, it offers a more precise representation of natural DNA sequences, making it invaluable for research purposes .
Propiedades
Número CAS |
2147-15-1 |
|---|---|
Fórmula molecular |
C20H27N7O13P2 |
Peso molecular |
635.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H27N7O13P2/c1-9-4-26(20(30)25-19(9)29)14-2-10(28)12(38-14)5-37-42(34,35)40-11-3-15(39-13(11)6-36-41(31,32)33)27-8-24-16-17(21)22-7-23-18(16)27/h4,7-8,10-15,28H,2-3,5-6H2,1H3,(H,34,35)(H2,21,22,23)(H,25,29,30)(H2,31,32,33)/t10-,11-,12+,13+,14?,15+/m0/s1 |
Clave InChI |
YRITVODHCMDVSY-VEGPOJNRSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)C2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
